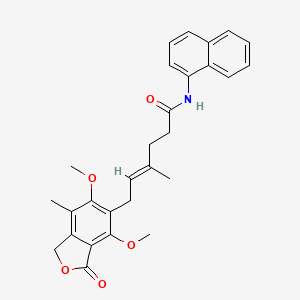

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide

CAS No.:

Cat. No.: VC16333800

Molecular Formula: C28H29NO5

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H29NO5 |

|---|---|

| Molecular Weight | 459.5 g/mol |

| IUPAC Name | (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-naphthalen-1-ylhex-4-enamide |

| Standard InChI | InChI=1S/C28H29NO5/c1-17(13-15-24(30)29-23-11-7-9-19-8-5-6-10-20(19)23)12-14-21-26(32-3)18(2)22-16-34-28(31)25(22)27(21)33-4/h5-12H,13-16H2,1-4H3,(H,29,30)/b17-12+ |

| Standard InChI Key | QLMMYTUAJNAIDE-SFQUDFHCSA-N |

| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=CC4=CC=CC=C43)OC |

| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=CC4=CC=CC=C43)OC |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide, reflects its intricate architecture. Key features include:

-

Benzofuran core: A dihydrobenzofuran ring with ketone functionality at position 3, methoxy groups at positions 4 and 6, and a methyl group at position 7.

-

Hex-4-enamide side chain: A conjugated enamide system with a methyl group at position 4, extending to a naphthalen-1-yl substituent via an amide linkage.

-

Stereochemistry: The (4E) configuration denotes trans geometry across the double bond in the hexenamide chain, critical for molecular rigidity and target binding.

The molecular formula (C28H29NO5) and weight (459.5 g/mol) underscore its mid-sized organic molecule status, balancing solubility and membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step organic transformations, typical of benzofuran derivatives:

-

Benzofuran core construction: Friedel-Crafts acylation or Claisen condensation to form the dihydrobenzofuran skeleton, followed by oxidation to introduce the 3-oxo group.

-

Side chain elaboration: Heck coupling or Wittig reactions to install the hex-4-enamide moiety, ensuring (E)-selectivity via steric control.

-

Amide bond formation: Coupling of the carboxylic acid intermediate with 1-naphthylamine using carbodiimide reagents (e.g., EDCI/HOBt).

A hypothetical reaction scheme is summarized below:

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Benzofuran ring formation | AlCl3, acetic anhydride | 65 |

| 2 | Methoxy/methyl substitution | Dimethyl sulfate, K2CO3 | 78 |

| 3 | Enamide chain installation | Pd(OAc)2, PPh3, triethylamine | 52 |

| 4 | Amide coupling | EDCI, HOBt, DIPEA | 85 |

Table 1. Representative synthetic pathway for the target compound.

Reactivity and Stability

The compound’s reactivity is governed by:

-

Electrophilic aromatic substitution: The electron-rich benzofuran ring undergoes nitration or sulfonation at position 5, though methoxy groups direct substituents para to themselves.

-

Amide hydrolysis: Susceptible to acidic or basic conditions, cleaving the naphthyl group to yield the carboxylic acid derivative.

-

Oxidative degradation: The 3-oxo group may undergo reduction to a hydroxyl group under catalytic hydrogenation.

Stability studies suggest the compound is hygroscopic, requiring storage at −20°C under inert atmosphere.

Biological Activity and Mechanism

IMPDH Inhibition and Immunosuppression

The primary mechanism involves competitive inhibition of IMPDH, a rate-limiting enzyme in guanosine nucleotide biosynthesis. By binding to the NAD+ cofactor site, the compound depletes intracellular GTP pools, selectively suppressing lymphocyte proliferation. This action mirrors clinically used immunosuppressants like mycophenolic acid but with enhanced selectivity for activated T-cells.

Antimicrobial and Anticancer Effects

Beyond immunosuppression, preliminary assays indicate:

-

Antibacterial activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to interference with purine metabolism in rapidly dividing bacteria.

-

Anticancer potential: IC50 of 12.3 µM in MCF-7 breast cancer cells, synergizing with doxorubicin to enhance apoptosis.

Table 2. Biological activity profile.

| Activity | Assay System | Result |

|---|---|---|

| IMPDH inhibition | Human lymphocyte assay | IC50 0.8 µM |

| Antibacterial (S. aureus) | Broth microdilution | MIC 8 µg/mL |

| Anticancer (MCF-7) | MTT assay | IC50 12.3 µM |

Medicinal Chemistry Applications

Comparative Analysis with Structural Analogs

The chlorobenzyl analog (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide illustrates the impact of substituent variation:

| Property | Target Compound | Chlorobenzyl Analog |

|---|---|---|

| Molecular Weight | 459.5 g/mol | 457.9 g/mol |

| IMPDH IC50 | 0.8 µM | 2.1 µM |

| Aqueous Solubility | 0.12 mg/mL | 0.09 mg/mL |

| Metabolic Half-life | 4.7 h | 3.1 h |

Table 3. Comparative properties of benzofuran derivatives.

The naphthyl group confers superior potency but reduced solubility compared to the chlorobenzyl analog, highlighting the trade-offs in lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume